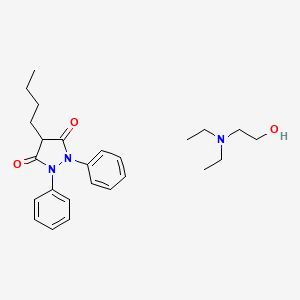
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which contributes to its wide range of functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives involves the condensation of Schiff bases formed from p-aminobenzoic acid and its methyl and ethyl esters as amine components, along with substituted aromatic aldehydes . This reaction typically requires specific conditions to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the quality of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Applications De Recherche Scientifique
4-Butyl-1,2-diphenylpyrazolidine-3,5-dione has numerous scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology and medicine, it exhibits anti-inflammatory, antipyretic, and analgesic activities, making it valuable for treating conditions such as ankylosing spondylitis, rheumatoid arthritis, and reactive arthritis . In the industry, it is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes and modulating the inflammatory response. This compound’s ability to reduce inflammation and pain is attributed to its interference with the synthesis of prostaglandins and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione include phenylbutazone, butapirazol, and butazolidin . These compounds share structural similarities and exhibit comparable pharmacological activities.
Uniqueness: What sets 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione apart from its similar compounds is its specific chemical structure, which imparts unique properties and enhances its effectiveness in certain applications. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
102129-16-8 |
|---|---|
Formule moléculaire |
C25H35N3O3 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(diethylamino)ethanol |
InChI |
InChI=1S/C19H20N2O2.C6H15NO/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-7(4-2)5-6-8/h4-13,17H,2-3,14H2,1H3;8H,3-6H2,1-2H3 |
Clé InChI |
NYEQSEAYIORWEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


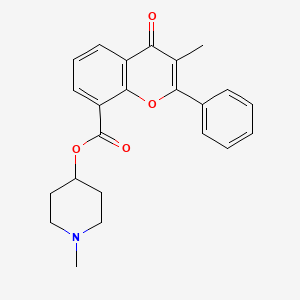
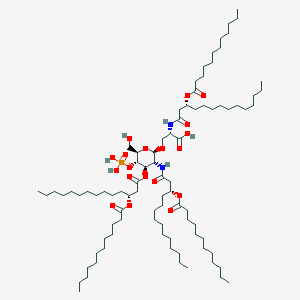

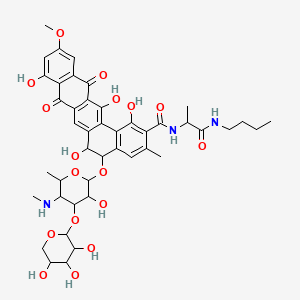
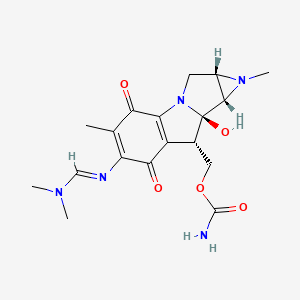
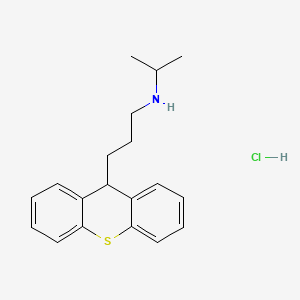
![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)
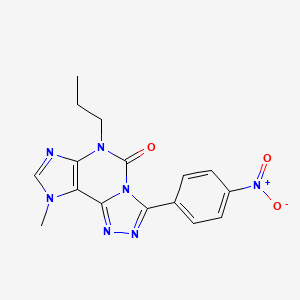

![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
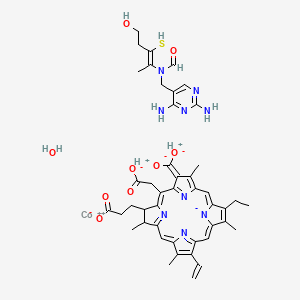
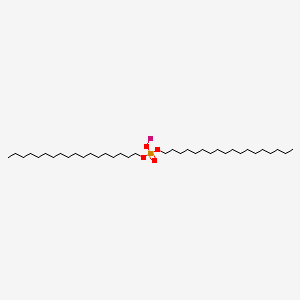
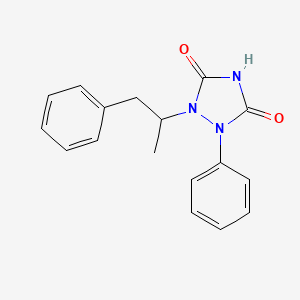
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
